molecular formula C4H2Cl2N2O B1628730 4-chloro-1H-pyrazole-3-carbonyl chloride CAS No. 717871-75-5

4-chloro-1H-pyrazole-3-carbonyl chloride

Cat. No.: B1628730
CAS No.: 717871-75-5
M. Wt: 164.97 g/mol
InChI Key: IBUJIEOVXOKTNA-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Derivatives in Chemical Research

Pyrazole and its derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif imparts unique chemical properties, making them a subject of intense study. bldpharm.com Pyrazole-containing molecules have demonstrated a broad spectrum of biological and pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties. researchgate.net This has led to their incorporation into numerous pharmaceutical agents and agrochemicals. semanticscholar.orgnih.gov The stability of the pyrazole ring and the ease with which it can be functionalized make it a valuable scaffold for the development of new chemical entities with tailored properties. bldpharm.com

Role of Acyl Chlorides as Reactive Intermediates

Acyl chlorides, characterized by the -COCl functional group, are highly reactive derivatives of carboxylic acids. Their heightened reactivity is attributed to the strong electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon highly susceptible to nucleophilic attack. This reactivity makes them invaluable intermediates in organic synthesis, facilitating the efficient formation of a variety of other carbonyl compounds such as esters, amides, and anhydrides. The conversion of a carboxylic acid to its corresponding acyl chloride is a common strategy to activate the carboxyl group for subsequent transformations.

Scope and Objectives of Research on 4-chloro-1H-pyrazole-3-carbonyl chloride

Research on this compound is primarily driven by its potential as a key intermediate in the synthesis of more complex, biologically active pyrazole derivatives. The presence of three reactive sites—the pyrazole ring, the chloro substituent, and the acyl chloride group—offers a platform for diverse chemical modifications. The primary objectives in studying this compound include the development of efficient synthetic routes to the molecule itself and the exploration of its reactivity with various nucleophiles to generate novel libraries of pyrazole-based compounds for biological screening. These derivatives are often investigated for their potential as pharmaceuticals and agrochemicals. semanticscholar.org

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, based on available chemical data.

PropertyValue
CAS Number 717871-75-5
Molecular Formula C₄H₂Cl₂N₂O
Molecular Weight 164.98 g/mol chemcd.com
Physical State Solid
Purity 95% aksci.com

Synthesis and Reactions

The synthesis of this compound typically proceeds through a two-step process starting from a suitable pyrazole precursor.

A common starting material is 4-chloro-1H-pyrazole-3-carboxylic acid. This precursor can be synthesized through various methods, including the chlorination of 1H-pyrazole-3-carboxylic acid. The subsequent conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic chemistry.

The most common method for this conversion involves the treatment of the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction with thionyl chloride is a widely used and effective method for preparing acyl chlorides from carboxylic acids. This reaction proceeds by converting the carboxylic acid into a highly reactive chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the acyl chloride, with sulfur dioxide and hydrogen chloride as byproducts.

The high reactivity of the acyl chloride functional group in this compound allows it to readily undergo nucleophilic acyl substitution reactions. It can react with a variety of nucleophiles, such as alcohols to form esters, and amines to form amides. This reactivity is central to its utility as a building block in the synthesis of diverse pyrazole derivatives.

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band characteristic of the carbonyl group (C=O) in the acyl chloride, typically in the region of 1750-1815 cm⁻¹. Other significant peaks would include those corresponding to the C-Cl bond and the vibrations of the pyrazole ring. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would be expected to show a signal for the proton on the pyrazole ring.

¹³C NMR: The carbon NMR spectrum would feature signals for the carbonyl carbon, which is typically shifted downfield, as well as for the carbon atoms of the pyrazole ring.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns resulting from the loss of the chlorine atom or the carbonyl chloride group. For a related compound, 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride, the molecular ion peak appears at a mass-to-charge ratio of 207.

Research Applications and Findings

Research involving this compound primarily focuses on its use as a synthetic intermediate. The compound is a valuable precursor for creating a wide range of polysubstituted pyrazole derivatives. These derivatives are often synthesized with the goal of discovering new molecules with potential applications in medicine and agriculture.

For instance, the reaction of pyrazole carbonyl chlorides with various amines or hydrazides leads to the formation of novel pyrazole carboxamides and related heterocyclic systems. These products are then subjected to biological screening to evaluate their potential as, for example, antitumor or antimicrobial agents. researchgate.net The specific substitution pattern of this compound offers the potential to generate compounds with unique biological profiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1H-pyrazole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2O/c5-2-1-7-8-3(2)4(6)9/h1H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUJIEOVXOKTNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10599112
Record name 4-Chloro-1H-pyrazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717871-75-5
Record name 4-Chloro-1H-pyrazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Chloro 1h Pyrazole 3 Carbonyl Chloride

Established Reaction Pathways

The principal routes to obtain 4-chloro-1H-pyrazole-3-carbonyl chloride are centered around the conversion of its corresponding carboxylic acid or through a sequence involving formylation and subsequent oxidation.

Acylation from Corresponding Carboxylic Acids

A direct and common method for preparing acyl chlorides is the treatment of the corresponding carboxylic acid with a chlorinating agent. masterorganicchemistry.comlibretexts.org This transformation is crucial as it converts the relatively poor leaving group of the carboxylic acid (hydroxyl) into a highly reactive acyl chloride functional group, which is an excellent leaving group. researchgate.net

Thionyl chloride (SOCl₂) is a widely used reagent for the conversion of carboxylic acids to their corresponding acyl chlorides. masterorganicchemistry.comlibretexts.org The reaction involves the nucleophilic attack of the carboxylic acid's oxygen on the sulfur atom of thionyl chloride. This is followed by a series of steps that result in the formation of the acyl chloride, with the byproducts being sulfur dioxide (SO₂) gas and hydrogen chloride (HCl) gas. youtube.com

The general procedure for this conversion involves dissolving or suspending the precursor, 4-chloro-1H-pyrazole-3-carboxylic acid, in an excess of thionyl chloride or an inert solvent, and allowing the reaction to proceed, sometimes with gentle heating. dergipark.org.tr For instance, the synthesis of a similar compound, 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonyl chloride, was achieved by dissolving the parent carboxylic acid in an excess of thionyl chloride and stirring the mixture at room temperature. dergipark.org.tr The resulting acyl chloride is often highly reactive and may be used in subsequent reactions without extensive purification. dergipark.org.tr

Table 1: Reagents for Carboxylic Acid to Acyl Chloride Conversion

Reagent Formula Byproducts Reference
Thionyl Chloride SOCl₂ SO₂, HCl masterorganicchemistry.comlibretexts.org
Phosphorus Trichloride PCl₃ H₃PO₃ masterorganicchemistry.com
Phosphorus Pentachloride PCl₅ POCl₃, HCl masterorganicchemistry.com
Oxalyl Chloride (COCl)₂ CO, CO₂, HCl masterorganicchemistry.com

The viability of the acylation route is dependent on the availability of the starting material, 4-chloro-1H-pyrazole-3-carboxylic acid. This precursor can be synthesized through several methods, including the hydrolysis of ester intermediates or the oxidation of aldehyde precursors.

The synthesis of carboxylic acids via the hydrolysis of their corresponding esters is a fundamental transformation in organic chemistry. organic-chemistry.org In the context of pyrazole (B372694) chemistry, this method has been applied to produce pyrazole carboxylic acids from their ester derivatives. For example, 1,3-bis(4-ethoxycarbonylpyrazol-1-yl)propane can be hydrolyzed to 1,3-bis(pyrazol-1-yl)propane-4,4′-dicarboxylic acid. nih.gov This process typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (saponification), followed by acidification to protonate the carboxylate salt and yield the final carboxylic acid.

Another common route to carboxylic acids is the oxidation of aldehydes. umich.edu Pyrazole-4-carbaldehydes can be effectively oxidized to their corresponding carboxylic acids using strong oxidizing agents. umich.edunih.gov Potassium permanganate (B83412) (KMnO₄) has been successfully employed for this transformation. umich.edunih.gov For example, 5-chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde was oxidized to the corresponding pyrazole-4-carboxylic acid using KMnO₄. umich.edu Similarly, 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes are cleanly oxidized to the corresponding acids in high yield using potassium permanganate in a water-pyridine medium. umich.edu This method provides a direct pathway from an aldehyde functional group to the required carboxylic acid precursor.

Table 2: Oxidation of Pyrazole Aldehydes to Carboxylic Acids

Starting Material Oxidizing Agent Product Reference
5-Chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde KMnO₄ 5-Chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid umich.edu
3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes KMnO₄ 3-Aryl-1-phenyl-1H-pyrazole-4-carboxylic acids umich.edu
3-Substituted-1-phenyl-1H-pyrazole-4-carbaldehydes Acidic K₂Cr₂O₇ 3-Substituted-1-phenyl-1H-pyrazole-4-carboxylic acids umich.edu
Precursor Carboxylic Acid Synthesis

Vilsmeier-Haack Formylation and Subsequent Oxidation Routes

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocyclic compounds, including pyrazoles. arkat-usa.orgmdpi.comsemanticscholar.org This reaction typically uses a Vilsmeier reagent, which is pre-formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). mdpi.comsemanticscholar.org

This pathway involves the formylation of a suitable 5-chloropyrazole precursor to introduce a formyl group (-CHO) at the 4-position, yielding a 5-chloro-1H-pyrazole-4-carbaldehyde. nih.govarkat-usa.org It has been demonstrated that 1,3-disubstituted 5-chloro-1H-pyrazoles can be formylated under Vilsmeier-Haack conditions to produce the corresponding 5-chloro-1H-pyrazole-4-carbaldehydes. arkat-usa.org

Once the aldehyde is synthesized, it can be oxidized to the carboxylic acid as described in the previous section (2.1.1.2.2). umich.edunih.gov This two-step sequence—Vilsmeier-Haack formylation followed by oxidation—provides a versatile route to the necessary 4-chloro-1H-pyrazole-3-carboxylic acid precursor from simpler pyrazole starting materials. The resulting carboxylic acid can then be converted to the target this compound using thionyl chloride. masterorganicchemistry.comdergipark.org.tr

Multistep Syntheses Involving Cyclization and Functionalization

The construction of the this compound scaffold typically proceeds through a sequence of cyclization to form the pyrazole ring, followed by targeted functionalization at the 3 and 4 positions. A common strategy begins with the synthesis of a pyrazole-3-carboxylic acid precursor. This is often achieved through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.com

Once the pyrazole-3-carboxylic acid is obtained, the next critical step is the regioselective chlorination at the 4-position of the pyrazole ring. This electrophilic substitution is a key transformation to introduce the desired chloro-substituent. Subsequently, the carboxylic acid group at the 3-position is converted into the more reactive carbonyl chloride. This final functionalization step yields the target molecule, this compound, which is then ready for use in further synthetic applications. researchgate.netdergipark.org.tr

Advanced Synthetic Strategies and Process Optimization

To meet the demands of industrial production, significant efforts have been directed towards optimizing the synthesis of this compound. These advanced strategies focus on improving reaction efficiency, minimizing byproducts, and developing scalable and sustainable processes.

The choice of catalyst plays a pivotal role in the synthesis of pyrazole derivatives, influencing both the rate and selectivity of the reactions. In the context of the multi-step synthesis of this compound, catalysts are crucial in both the initial cyclization and the subsequent chlorination steps.

For the cyclization to form the pyrazole ring, various catalysts have been explored. Lewis acids and transition metals are commonly employed to promote the condensation reaction between 1,3-dicarbonyls and hydrazines. mdpi.com In the chlorination step, particularly when using reagents like N-chlorosuccinimide (NCS), acid catalysis can enhance the electrophilicity of the chlorine source, leading to more efficient chlorination of the pyrazole ring. researchgate.net The selection of an appropriate catalyst is critical for achieving high yields and regioselectivity, ensuring the chlorine atom is introduced at the desired C4 position.

Reaction StepCatalyst TypeExamplesEffect on Reaction
Pyrazole Ring Formation (Cyclization)Lewis AcidZnCl2, AlCl3Enhances reaction rate and yield.
Pyrazole Ring Formation (Cyclization)Transition MetalPd(OAc)2, Cu(I) saltsCan enable cross-coupling and cyclization in one pot.
C4-ChlorinationAcid CatalystH2SO4, HClActivates chlorinating agent (e.g., NCS).

The conversion of the carboxylic acid to the carbonyl chloride using thionyl chloride is often carried out in an inert solvent or neat. The choice of solvent in this step is crucial to avoid unwanted side reactions and to facilitate the removal of byproducts like sulfur dioxide and hydrogen chloride.

Reaction StepSolventEffect on Reaction
C4-ChlorinationDichloromethane (DCM)Good solubility for reactants, inert.
C4-ChlorinationDimethyl Sulfoxide (DMSO)Can act as both solvent and catalyst, enhancing reaction rate. beilstein-archives.org
C4-ChlorinationWaterA green solvent alternative, can lead to high yields. beilstein-archives.org
Carbonyl Chloride FormationNeat (excess SOCl2)Acts as both reagent and solvent.
Carbonyl Chloride FormationTolueneInert solvent, facilitates temperature control.

Temperature is a key parameter that must be carefully controlled throughout the synthesis to maximize the yield of the desired product and minimize the formation of byproducts. In the chlorination of the pyrazole ring, the reaction temperature can influence the regioselectivity. Elevated temperatures can sometimes lead to the formation of di-chlorinated or other isomeric byproducts. For instance, in the electrophilic chlorination of some pyrazole derivatives, increasing the temperature was found to be detrimental to the reaction yield. beilstein-archives.org

Similarly, the reaction of the carboxylic acid with thionyl chloride is an exothermic process, and careful temperature control is necessary to prevent runaway reactions and the formation of degradation products. rsc.org The optimal temperature profile for each step of the synthesis needs to be determined empirically to ensure a high-purity product. In some cases, increasing the reaction temperature can improve the yield, but this must be balanced against the potential for increased byproduct formation. google.com

Reaction StepTemperature Range (°C)Implications
C4-Chlorination0 - 50Lower temperatures can improve selectivity and reduce byproducts. google.com
C4-Chlorination> 50May lead to decreased yield and increased formation of isomers. beilstein-archives.org
Carbonyl Chloride Formation40 - 80 (Reflux)Controlled heating is required to drive the reaction to completion while managing off-gassing. orgsyn.org

The transition from laboratory-scale synthesis to industrial-scale production of this compound introduces several challenges, including reaction safety, process efficiency, and cost-effectiveness. The development of robust and scalable processes is paramount for the commercial viability of this important chemical intermediate. nih.gov

Continuous flow chemistry has emerged as a powerful technology for addressing many of the challenges associated with large-scale chemical manufacturing. mdpi.com The use of continuous flow reactors offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety profiles for handling hazardous reagents and intermediates, and the potential for process automation and control. researchgate.netrochester.edu

Industrial-Scale Production Considerations

In-line Analytical Monitoring Techniques

The integration of Process Analytical Technology (PAT) into the synthesis of fine chemicals like this compound marks a significant advancement in manufacturing control. wikipedia.org PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters (CPP) and critical quality attributes (CQA), which ensures consistent product quality. wikipedia.orgstepscience.com The goal is to enhance understanding and control of the manufacturing process, which aligns with the principles of Quality by Design (QbD). stepscience.com

In the context of synthesizing this compound, which is typically prepared from its corresponding carboxylic acid via a chlorinating agent like thionyl chloride or oxalyl chloride, in-line monitoring provides real-time data on reaction progress. This allows for precise control, ensuring complete conversion while preventing the formation of impurities due to over-processing. wikipedia.org

Several analytical methods are compatible with in-line or on-line monitoring, allowing for the continuous analysis of the reaction mixture. researchgate.net

Common PAT Tools for Synthesis Monitoring:

Analytical TechniqueApplication in Synthesis MonitoringBenefits
FTIR Spectroscopy Tracks the concentration of reactants and products by monitoring characteristic vibrational bands. For example, the disappearance of the carboxylic acid O-H stretch and the appearance of the acid chloride C=O stretch.Non-invasive, rapid data acquisition, suitable for liquid and slurry-phase reactions. mt.com
Raman Spectroscopy Complements FTIR, particularly useful in aqueous media. It can monitor changes in key functional groups and follow the formation of the product in real-time.Less interference from water, can be used with fiber optics for remote sampling. wikipedia.org
Process Chromatography Diverts a small sample from the process stream for rapid analysis (on-line HPLC), providing detailed information on the concentration of the starting material, product, and any byproducts.High specificity and sensitivity, allows for quantification of multiple components simultaneously. stepscience.com

By implementing these techniques, manufacturers can monitor key performance indicators (KPIs) throughout the synthesis, leading to improved product quality, enhanced safety, reduced cycle times, and minimized waste. mt.com

Green Chemistry Approaches in this compound Synthesis

The synthesis of pyrazole derivatives is increasingly guided by the principles of green chemistry, which focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.govjetir.org These strategies are applicable to the entire synthetic route of this compound, from the initial formation of the pyrazole ring to the final conversion to the carbonyl chloride. Key areas of focus include the use of alternative energy sources, solvent-free conditions, green catalysts, and designing reactions with high atom economy. benthamdirect.comresearchgate.net

Solvent-Free Reaction Conditions

Performing reactions without a solvent offers significant environmental and economic advantages, including reduced waste, lower processing costs, and enhanced safety. rsc.org Solvent-free synthesis, often conducted by grinding reactants together in a ball mill or simply heating a neat mixture, can lead to shorter reaction times and simplified product purification. researchgate.netresearchgate.net

For the synthesis of pyrazole precursors, solvent-free, multi-component reactions have proven highly effective. mdpi.com For instance, the synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one (B1363979) was successfully achieved by grinding 4-chlorophenyl hydrazine and methyl acrylate (B77674) with a base in a ball mill, completely eliminating the need for a solvent. researchgate.net Similarly, pyrano[2,3-c]pyrazoles have been synthesized under solvent-free grinding conditions at room temperature using a nanocatalyst. nih.gov These examples demonstrate the feasibility of forming the core pyrazole structure without relying on conventional, often volatile and hazardous, organic solvents.

The conversion of the precursor, 4-chloro-1H-pyrazole-3-carboxylic acid, to this compound could potentially be adapted to solvent-free conditions by reacting it with a solid or high-boiling point chlorinating agent under controlled heating.

Microwave and Ultrasound Assisted Synthesis

The use of non-traditional energy sources like microwave irradiation and ultrasound has become a cornerstone of green organic synthesis. benthamdirect.comeurekaselect.com These techniques often lead to dramatic reductions in reaction times, increased product yields, and improved selectivity compared to conventional heating methods. researchgate.netrsc.org

Microwave-assisted organic synthesis (MAOS) utilizes the dielectric properties of molecules to generate heat, resulting in rapid and uniform heating throughout the reaction medium. researchgate.net This can accelerate reactions that are slow under conventional conditions. mdpi.com Ultrasound-assisted synthesis employs acoustic cavitation to create localized high-pressure and high-temperature zones, enhancing mass transfer and reaction rates. nih.govasianpubs.org

Numerous studies highlight the benefits of these methods for pyrazole synthesis. For example, the synthesis of pyrano[2,3-c]pyrazoles, which took hours using conventional heating, was completed in minutes with significantly higher yields under microwave irradiation. nih.govnanobioletters.com

Comparison of Synthesis Methods for Pyrazole Derivatives:

Synthesis MethodReaction TimeYield (%)Reference
Conventional Heating 7-9 hours70-80% acs.org
Microwave-Assisted 9-10 minutes79-92% acs.org
Conventional Stirring 3-4 hours75-85% nanobioletters.com
Microwave-Assisted 5-10 minutes85-95% nanobioletters.com

These findings strongly suggest that the synthesis of this compound and its precursors can be made more efficient and environmentally friendly by adopting microwave or ultrasound technologies. benthamdirect.combenthamdirect.com

Application of Green Catalysts

Catalysis is a fundamental pillar of green chemistry, as catalytic reagents are superior to stoichiometric ones in terms of minimizing waste. jetir.org The development of green catalysts—which are non-toxic, recyclable, and can function under mild conditions—is a key research area for pyrazole synthesis. nih.govnih.gov

Recent advancements have seen the use of various green catalysts for synthesizing pyrazole scaffolds, including:

Simple, Inexpensive Salts: Ammonium (B1175870) chloride has been used as a non-toxic, readily available catalyst for pyranopyrazole synthesis in water. jetir.orgresearchgate.net

Nanocatalysts: Due to their high surface area-to-volume ratio, nanocatalysts offer superior activity and can often be easily recovered and reused for multiple cycles. researchgate.netrsc.org For example, a lanthanum-doped and silver-coated ZnO core-shell nanocatalyst has been used for the one-pot, four-component synthesis of pyrazole derivatives under solvent-free conditions. nih.gov

Biocatalysts and Organocatalysts: Enzymes and small organic molecules like L-tyrosine have been employed to catalyze the formation of pyrazole derivatives, often in eco-friendly solvents like water-ethanol mixtures. rsc.orgnih.gov

Heterogeneous Catalysts: Solid-supported catalysts, such as CeO₂/ZrO₂, allow for easy separation from the reaction mixture and can be reused, reducing waste and processing costs. researchgate.netrsc.org

Examples of Green Catalysts in Pyrazole Synthesis:

CatalystReaction TypeConditionsKey AdvantagesReference
Ammonium Chloride (NH₄Cl)Multicomponent ReactionWater, RefluxInexpensive, non-toxic, readily available researchgate.net
L-TyrosineMulticomponent ReactionH₂O-Ethanol, MicrowaveBiodegradable, eco-friendly solvent system rsc.orgnih.gov
Nano-SiO₂ (from wheat straw)Multicomponent ReactionNot specifiedRecyclable, derived from agricultural waste rsc.org
Ag/La-ZnO Core-ShellMulticomponent ReactionSolvent-free, Room TempHigh efficiency, reusable, mild conditions nih.gov
ImidazoleCondensation ReactionAqueous mediaActs as a green catalyst acs.org

While the direct conversion of the carboxylic acid to the carbonyl chloride typically involves a stoichiometric chlorinating agent, the synthesis of the 4-chloro-1H-pyrazole-3-carboxylic acid precursor can be achieved using these green catalytic methods, such as a catalyzed Knorr pyrazole synthesis. jk-sci.com

Atom Economy and Waste Minimization Strategies

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com Reactions with 100% atom economy, such as addition reactions, are the ideal, as they generate no waste byproducts. jocpr.com

The synthesis of this compound is typically an atom-uneconomical process. A common laboratory and industrial method is the reaction of the corresponding carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂).

Reaction: C₄H₃ClN₂O₂ (4-chloro-1H-pyrazole-3-carboxylic acid) + SOCl₂ → C₄H₂Cl₂N₂O (this compound) + SO₂ + HCl

To calculate the atom economy for this transformation:

Molecular Weight of Reactants:

C₄H₃ClN₂O₂: 162.54 g/mol

SOCl₂: 118.97 g/mol

Total: 281.51 g/mol

Molecular Weight of Desired Product:

C₄H₂Cl₂N₂O: 180.99 g/mol

Atom Economy Calculation: Atom Economy = (MW of desired product / Sum of MW of all reactants) x 100 Atom Economy = (180.99 / 281.51) x 100 ≈ 64.3%

This calculation shows that nearly 36% of the reactant mass is lost as byproducts (sulfur dioxide and hydrogen chloride), which are corrosive and hazardous gases that require careful handling and disposal.

Catalyst Recycling: When catalysts are used in the synthesis of the pyrazole precursor, implementing efficient recovery and reuse protocols is crucial. rsc.orgnih.gov

One-Pot Reactions: Designing multi-component, one-pot syntheses for the pyrazole precursor reduces the number of workup and purification steps, thereby minimizing solvent use and waste generation. researchgate.net

Alternative Reagents: Investigating alternative, more atom-economical chlorinating agents or developing catalytic routes to the acid chloride could significantly improve the process sustainability.

By integrating these green chemistry principles, the synthesis of this compound can be shifted towards more sustainable and efficient manufacturing pathways. researchgate.netacs.org

Reactivity and Derivatization Chemistry of 4 Chloro 1h Pyrazole 3 Carbonyl Chloride

Electrophilic Nature of the Carbonyl Chloride Moiety

The carbonyl chloride group is one of the most reactive carboxylic acid derivatives. Its high electrophilicity stems from the potent inductive electron-withdrawing effect of the chlorine atom, which significantly enhances the partial positive charge on the carbonyl carbon. This effect destabilizes the carbonyl group, making it exceptionally susceptible to attack by nucleophiles. The general mechanism for nucleophilic acyl substitution involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the chloride ion is eliminated as a stable leaving group, regenerating the carbonyl double bond and resulting in a new carbonyl compound. Due to this high reactivity, reactions involving acyl chlorides like 4-chloro-1H-pyrazole-3-carbonyl chloride often proceed readily without the need for an acid or base catalyst. tubitak.gov.tryoutube.com

Nucleophilic Acyl Substitution Reactions

The primary mode of reaction for this compound is nucleophilic acyl substitution. This pathway allows for the straightforward synthesis of a diverse array of pyrazole (B372694) derivatives by reacting the acid chloride with various nucleophiles.

A prominent application of this compound is the synthesis of pyrazole-3-carboxamides. These reactions are typically achieved by treating the acid chloride with a primary or secondary amine. The reaction generally proceeds in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane, often in the presence of a tertiary amine base like triethylamine (B128534) (Et₃N) to neutralize the hydrochloric acid byproduct. scielo.brsemanticscholar.org This method has been successfully employed to synthesize a wide range of N-substituted carboxamides, including those with aryl, benzyl, and sulfonamide moieties. scielo.brnih.gov

For instance, a series of novel pyrazole-carboxamides were synthesized by reacting 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride with various substituted amines. scielo.br The reactions were carried out in THF with triethylamine at temperatures ranging from 0 °C to ambient, affording the desired products in good yields. scielo.br Similarly, pyrazole-carboxamides bearing a sulfonamide group have been prepared by reacting a pyrazole-3-carbonyl chloride with sulfonamide derivatives under reflux in THF. nih.gov

Table 1: Examples of Carboxamide Synthesis from Pyrazole Carbonyl Chlorides

Amine Nucleophile Pyrazole Carbonyl Chloride Base/Solvent Yield Reference
4-chloroaniline 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride Et₃N / THF 87% scielo.br
4-methoxybenzylamine 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride Et₃N / THF 84% scielo.br
Various sulfonamides 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride Reflux / THF High nih.gov

The synthesis of pyrazole acyl thiourea (B124793) derivatives from pyrazole carbonyl chlorides has been reported through a two-step process. In this synthetic route, a 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride is first treated with ammonium (B1175870) thiocyanate. This reaction, often facilitated by a phase-transfer catalyst like PEG-400, yields a reactive 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl isothiocyanate intermediate. This isothiocyanate is then reacted with various fluorinated aromatic amines to produce the target N-acylthiourea derivatives. This method provides a versatile route to complex thiourea compounds containing the pyrazole scaffold.

Ester derivatives of pyrazole carboxylic acids can be synthesized from the corresponding carbonyl chloride. The reaction involves treating the acid chloride with an alcohol, which acts as the nucleophile. This esterification is a standard nucleophilic acyl substitution and can be performed using methods like the Schotten-Baumann reaction. dergipark.org.tr For example, various pyrazole-3-carboxylate esters have been prepared by reacting 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonyl chloride with different alcohols. dergipark.org.tr Additionally, reactions with hydroxylamine (B1172632) derivatives can yield N,N-disubstituted carboxylates. tubitak.gov.trscispace.com These esterification reactions are valuable for creating derivatives for both further synthetic transformations and for analytical purposes, such as modifying polarity for chromatographic separation.

Table 2: Examples of Ester Synthesis from a Pyrazole-3-Carbonyl Chloride

Alcohol/Hydroxylamine Pyrazole Carbonyl Chloride Product Type Reference
Methanol 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonyl chloride Methyl Ester dergipark.org.tr
Ethanol 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonyl chloride Ethyl Ester dergipark.org.tr
Propanol 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonyl chloride Propyl Ester dergipark.org.tr

Research has also demonstrated the reaction of pyrazole-3-carbonyl chlorides with urea (B33335) and its derivatives. In these reactions, the urea molecule acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This leads to the formation of N-carbamoyl-pyrazole-3-carboxamide derivatives, also referred to as carbo-urea derivatives. dergipark.org.tr For instance, the reaction of 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonyl chloride with ethylurea (B42620) and benzylurea (B1666796) has been successfully carried out to produce the corresponding N-(ethylcarbamoyl)- and N-(benzylcarbamoyl)-pyrazole-3-carboxamides. dergipark.org.tr

Regioselectivity in Derivatization Processes

The derivatization of this compound demonstrates high regioselectivity. The molecule possesses multiple potentially reactive sites, including the N-H proton of the pyrazole ring and the C3-carbonyl chloride group. In nucleophilic acyl substitution reactions, the attack occurs almost exclusively at the highly electrophilic carbonyl carbon. dergipark.org.tr This is because the carbonyl chloride is a significantly more reactive electrophilic site compared to other positions on the pyrazole ring under these reaction conditions. While the pyrazole nitrogen can undergo reactions such as N-acylation or N-alkylation, these typically require different conditions, such as the use of a strong base to first deprotonate the nitrogen, making it a more potent nucleophile. researchgate.net Therefore, by controlling the reaction conditions, derivatization can be selectively directed to the carbonyl chloride, allowing for the predictable synthesis of C3-substituted pyrazole derivatives without significant formation of N-acylated byproducts.

Functional Group Compatibility in Complex Molecule Assembly

The selective reactivity of this compound is a cornerstone of its utility in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and agrochemistry. The robust nature of the pyrazole ring and the predictable reactivity of the acyl chloride group allow for its incorporation into molecules bearing a wide array of other functional groups. This compatibility is crucial for multi-step syntheses where protecting group strategies can be minimized, leading to more efficient and atom-economical routes.

The primary reaction of this compound is acylation, typically with nucleophiles such as amines and alcohols, to form the corresponding amides and esters. The key to its successful application in complex molecule assembly lies in the chemoselectivity of this transformation in the presence of other potentially reactive functionalities.

Influence of Substituents on Reactivity

The electronic nature of substituents on both the pyrazole ring and the nucleophile can influence the course and rate of the reaction. The chloro substituent at the 4-position of the pyrazole ring is an electron-withdrawing group, which enhances the electrophilicity of the carbonyl carbon in the acyl chloride, making it highly reactive towards nucleophiles. Research has shown that the presence of other electron-withdrawing groups, such as nitro groups on the pyrazole ring, can further modulate this reactivity. researchgate.netacs.org Conversely, electron-donating groups on the nucleophile will increase its nucleophilicity and facilitate the acylation reaction.

Compatibility with Nitrogen-Containing Functional Groups

The reaction of this compound with amines is a widely employed method for the synthesis of pyrazole-3-carboxamides. This reaction demonstrates excellent compatibility with a variety of other nitrogen-containing functional groups.

Heterocyclic Amines: The carbonyl chloride readily reacts with amino groups present on other heterocyclic rings, such as pyridine (B92270) and pyrazole, to form amide linkages. nih.govmdpi.com This is particularly valuable for the construction of molecules with multiple heterocyclic cores.

Sulfonamides: The presence of a sulfonamide group on the reacting amine does not impede the amidation reaction, allowing for the synthesis of complex molecules bearing both a pyrazole-carboxamide and a sulfonamide moiety. acs.org

Hydrazides and Hydrazones: The acyl chloride can react with hydrazine (B178648) to form the corresponding hydrazide, which can then be used as a precursor for the synthesis of other heterocyclic rings like oxadiazoles (B1248032) and triazoles. researchgate.net

Nitriles and Nitro Groups: The pyrazole scaffold itself and the reacting nucleophile can contain cyano and nitro groups without interfering with the selective acylation of an amino group. acs.orgnih.gov

Chemoselectivity with Diamines: In molecules containing multiple amino groups, the reaction outcome can often be controlled by stoichiometry and reaction conditions. For instance, the reaction of a pyrazole-3-carbonyl chloride with 2,3-diaminopyridine (B105623) can lead to mono-acylation, di-acylation, or even cyclization to an imidazopyridine derivative, depending on the molar ratio of reactants and the use of a base. mdpi.com

Compatibility with Oxygen-Containing Functional Groups

The esterification of this compound with alcohols is another fundamental transformation. The reaction shows good tolerance for various oxygen-containing functionalities.

Hydroxyamino Acids: A significant challenge in synthetic chemistry is the selective acylation of either the amino or the hydroxyl group in hydroxyamino acids. By conducting the reaction under acidic conditions, the amino group is protonated and thus deactivated towards acylation. This strategy allows for the chemoselective O-acylation of the hydroxyl group by the pyrazole carbonyl chloride. nih.gov

Phenols: The carbonyl chloride can react with phenolic hydroxyl groups to form the corresponding phenyl esters.

Ketones and Esters: The presence of ketone or ester functionalities within the nucleophile molecule is generally well-tolerated during the formation of amides or esters from the pyrazole carbonyl chloride.

Compatibility with Halogens and Other Functional Groups

The chloro substituent at the 4-position of the pyrazole ring is generally stable under the conditions used for acylation. Furthermore, the reaction is compatible with other halogen substituents on the reacting partners.

Aryl Halides: The acylation reaction proceeds smoothly in the presence of other halogen atoms, such as fluorine, chlorine, or bromine, on an aromatic or heteroaromatic nucleophile. researchgate.netacs.orgnih.gov This allows for the synthesis of complex molecules that can be further functionalized through cross-coupling reactions at these halogenated sites.

Alkyl and Aryl Groups: The reaction is compatible with a wide range of alkyl and aryl substituents on the nucleophile. researchgate.net

The following table summarizes the functional group compatibility of this compound in acylation reactions based on published research findings.

Functional Group on NucleophileCompatibilityResearch Findings
Primary and Secondary AminesHighForms amides readily with both aliphatic and aromatic amines. researchgate.net
Heterocyclic AminesHighReacts with amino groups on various heterocyclic rings. nih.govmdpi.com
Alcohols (Primary and Secondary)HighForms esters under standard conditions.
PhenolsHighForms phenyl esters.
Hydroxyamino AcidsHigh (with conditions)Chemoselective O-acylation is achievable under acidic conditions where the amine is protonated. nih.gov
SulfonamidesHighThe sulfonamide group is well-tolerated during amidation. acs.org
Hydrazines/HydrazidesHighReacts to form hydrazides, which are stable intermediates for further transformations. researchgate.net
NitrilesHighThe cyano group is compatible with the acylation reaction. nih.gov
Nitro GroupsHighThe nitro group is stable under typical acylation conditions. researchgate.netacs.org
Other Halogens (F, Cl, Br, I)HighDoes not interfere with the acylation at the carbonyl chloride. researchgate.netacs.orgnih.govnih.gov
KetonesHighGenerally non-reactive towards the acyl chloride under standard amidation/esterification conditions.
EstersHighThe ester group is typically stable.

Applications As a Versatile Synthetic Building Block

Intermediacy in Pharmaceutical Synthesis

The pyrazole (B372694) scaffold is a privileged structure in medicinal chemistry, and 4-chloro-1H-pyrazole-3-carbonyl chloride provides a direct route to introduce this important motif into potential drug candidates. nih.govnih.govnih.govnih.gov Its application spans the development of targeted therapies, enzyme inhibitors, and various bioactive compounds for research purposes.

The synthesis of targeted therapeutic agents often involves the creation of molecules that can specifically interact with biological targets, such as protein kinases, which are crucial in cell signaling and are often dysregulated in diseases like cancer. nih.govnih.gov While direct synthesis from this compound is not explicitly detailed in the provided research, closely related pyrazole derivatives are extensively used in the synthesis of kinase inhibitors. For instance, various pyrazole-based compounds have been synthesized and evaluated for their ability to inhibit kinases like CDK and GSK-3. researchgate.net The general synthetic strategy involves the reaction of a pyrazole carbonyl chloride derivative with an appropriate amine to form a carboxamide linkage, a common feature in many kinase inhibitors. This suggests the potential of this compound as a key intermediate for generating libraries of pyrazole-carboxamides for screening as targeted therapeutic agents.

The development of enzyme inhibitors is a cornerstone of drug discovery. Pyrazole derivatives have shown significant potential as inhibitors of various enzymes. nih.govnih.gov For example, pyrazole-based compounds have been investigated as inhibitors of succinate (B1194679) dehydrogenase, an enzyme crucial for cellular respiration in fungi. researchgate.net The synthesis of such inhibitors often involves the formation of a carboxamide bond, a reaction for which this compound is an ideal reactant. Research on pyrazole-based macrocycles has led to the identification of highly selective inhibitors for kinases like MST3. biorxiv.orgresearchgate.net The synthesis of these complex molecules often starts from pyrazole carboxylate precursors, which can be derived from the corresponding carbonyl chloride. biorxiv.orgresearchgate.net

The following table details examples of pyrazole derivatives, closely related to those that could be synthesized from this compound, and their activity as enzyme inhibitors.

Compound Name/ClassTarget EnzymeReported Activity
Pyrazole-based macrocyclesMST3/MST4 KinaseEC50 values of 106 nM for MST3 and 1.4 µM for MST4. researchgate.net
Pyrazole-carboxamide derivativesSuccinate DehydrogenaseEffective inhibition at the enzyme level. researchgate.net
Pyrazole-based compoundsCyclin-Dependent Kinases (CDKs)Potent inhibitors of various CDKs. researchgate.net
Pyrazole derivativesGlycogen Synthase Kinase 3 (GSK-3)Inhibition of GSK-3 activity. researchgate.net

The synthesis of novel molecules is essential for probing and understanding fundamental biological processes. meddocsonline.org this compound serves as a starting point for creating a diverse range of pyrazole-containing compounds that can be used as tools in chemical biology. For example, the synthesis of various 1,3,4-trisubstituted pyrazole derivatives has been reported, and these compounds have been screened for a wide range of biological activities, including antimicrobial and anti-inflammatory effects. nih.gov The reaction of the carbonyl chloride with different amines or other nucleophiles allows for systematic structural modifications, enabling the study of structure-activity relationships (SAR). nih.gov

Research has demonstrated the synthesis of pyrazole derivatives with significant in vitro antifungal and antitubercular activities. jocpr.com For instance, a series of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives showed promising activity against various fungal strains and Mycobacterium tuberculosis. jocpr.com While the starting material in this specific study was not this compound, the synthetic principles are directly applicable.

The pyrazole nucleus is a component of several marketed drugs with a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antipsychotic effects. nih.govnih.govwisdomlib.org The versatility of this compound makes it an attractive precursor for the synthesis of new drug candidates with potentially diverse pharmacological profiles.

Studies have reported the synthesis of pyrazole derivatives with potent antitumor activity. nih.govresearchgate.net For example, novel series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl derivatives have been synthesized and shown to have a broad spectrum of antitumor potential against various cancer cell lines. nih.gov The synthesis of these compounds involved the use of a pyrazole-3-carbonyl precursor, highlighting the importance of this class of intermediates.

The following table summarizes the diverse pharmacological activities of various pyrazole derivatives, illustrating the potential of compounds derived from this compound.

Compound ClassPharmacological ActivityExample/Finding
1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl derivativesAntitumorSignificant broad-spectrum antitumor potential against various cancer cell lines. nih.gov
Pyrazole carboxamide derivativesAntifungal, AntitubercularGood in vitro activity against pathogenic fungal strains and Mycobacterium tuberculosis. jocpr.com
Trisubstituted pyrazole derivativesAnti-inflammatoryExcellent anti-inflammatory activity in carrageenan-induced paw edema model. nih.gov
1,5-Diaryl pyrazolesAntimicrobialSynthesis and antimicrobial activities of novel 1,5-diaryl pyrazoles reported. scielo.br

Utility in Agrochemical Development

The pyrazole scaffold is not only important in pharmaceuticals but also plays a significant role in the agrochemical industry. researchgate.netnih.gov Many commercial pesticides and herbicides contain a pyrazole ring, and this compound is a key intermediate for accessing this important class of compounds.

The development of new pesticides is crucial for modern agriculture to protect crops from various pests and diseases. Pyrazole carboxamides are a well-established class of fungicides that act by inhibiting succinate dehydrogenase. researchgate.net The synthesis of these fungicides often involves the reaction of a pyrazole carbonyl chloride with a suitable amine.

Research has shown the synthesis of novel chloro-containing 1-aryl-3-oxypyrazoles with an oximino ester or oximino amide moiety, which exhibited excellent fungicidal activity against Rhizoctonia solani. researchgate.net While the specific starting material was a 4-chloro-1-aryl-1H-pyrazol-3-ol, the study highlights the importance of the chloro-substituted pyrazole core in developing effective fungicides. researchgate.net Another study describes the synthesis of 1H-pyrazole-5-carboxylic acid derivatives with insecticidal activity against Aphis fabae. thegoodscentscompany.com The synthesis involved the chlorination of a pyrazole ring, demonstrating the utility of chloro-substituted pyrazoles in creating new insecticidal agents. thegoodscentscompany.com The well-known pesticide chlorantraniliprole, a ryanodine (B192298) receptor activator, is a complex pyrazole carboxamide, further underscoring the importance of this chemical class in crop protection. google.com

The following table provides examples of pyrazole-based compounds and their applications in agrochemicals.

Compound ClassApplicationTarget Organism/Activity
Chloro-containing 1-aryl-3-oxypyrazolesFungicideRhizoctonia solani researchgate.net
1H-Pyrazole-5-carboxylic acid derivativesInsecticideAphis fabae thegoodscentscompany.com
Pyrazole carboxamidesFungicideSuccinate Dehydrogenase Inhibition researchgate.net
ChlorantraniliproleInsecticideRyanodine receptor activation google.com

Contribution to Heterocyclic Compound Libraries

The creation of compound libraries is a cornerstone of modern drug discovery and materials science. These libraries, containing a multitude of structurally related compounds, are screened to identify hits with desired biological or physical properties. This compound is an ideal starting material for generating such libraries due to its ability to react with a wide range of building blocks. chim.it

The acyl chloride function allows for the straightforward coupling with various nucleophiles, particularly amines incorporated into other heterocyclic rings. This strategy has been used to synthesize novel series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazoles linked to other nitrogenous heterocycles via an amide bond, which were subsequently screened for antitumor activity. chemimpex.com In a similar vein, researchers have reacted 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride with substituted heterocyclic amines, such as benzothiazol-2-ylamines and bloomtechz.comresearchgate.netnih.govthiadiazol-2-ylamines, to produce libraries of pyrazole-amide conjugates in good yields. mdpi.com This approach allows for the rapid generation of molecular diversity around a common pyrazole scaffold, facilitating the exploration of structure-activity relationships. Pyrazoles belong to a privileged class of heterocyclic compounds, and the ability to readily functionalize them through intermediates like the title compound is crucial for developing new drugs and agrochemicals. acs.org

Emerging Applications in Materials Science

The unique electronic properties of the pyrazole ring have drawn interest in the field of materials science, particularly for applications in optics and electronics. chim.it While direct applications of this compound are still emerging, the synthesis of functional materials from pyrazole derivatives is an active area of research.

Pyrazole derivatives are known to form the basis of various fluorescent compounds. nih.gov These materials have applications as fluorescent probes, in bioimaging, and as components in optoelectronic devices. mdpi.com The synthesis of these materials often involves the construction of rigid, conjugated systems that incorporate the pyrazole ring. The reaction of a pyrazole carbonyl chloride with an aromatic amine or alcohol can extend the π-conjugated system, a key requirement for fluorescence. For example, azo dyes containing a pyrazole moiety have been investigated as fluorescent probes for detecting metal ions. mdpi.com While specific examples starting directly from this compound are not yet prevalent in the literature, its role as a reactive intermediate makes it a prime candidate for building novel luminescent pyrazole-based structures.

A fascinating class of luminogens are those that exhibit aggregation-induced emission (AIE). rsc.org Unlike traditional dyes that suffer from fluorescence quenching in the solid state, AIE materials become highly emissive upon aggregation. rsc.org This property is valuable for applications such as organic light-emitting diodes (OLEDs). The mechanism often involves the restriction of intramolecular rotations in the aggregated state, which shuts down non-radiative decay pathways and turns on fluorescence. researchgate.net

Pyrazole derivatives have been successfully utilized to create AIE luminogens. researchgate.net For instance, certain pyrazolone (B3327878) derivatives have been shown to display AIE characteristics, where the emission is enhanced by the restricted rotation of peripheral aromatic rings around the central pyrazole core. researchgate.net The synthesis of 1,3,5-substituted pyrazoles is a known route to AIE-active chromophores. acs.org By reacting this compound with suitable aromatic amines, it is conceivable to construct novel pyrazole derivatives with bulky substituents. These substituents could undergo restricted rotation upon aggregation, potentially leading to new materials with AIE properties suitable for organic electronics.

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR, IR) for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 4-chloro-1H-pyrazole-3-carbonyl chloride, the IR spectrum is expected to show several characteristic absorption bands that confirm its structure.

The most diagnostic feature for an acyl chloride is the carbonyl (C=O) stretching vibration. Due to the strong electron-withdrawing inductive effect of the adjacent chlorine atom, this bond is strengthened, causing it to absorb at a characteristically high frequency. Saturated aliphatic acid chlorides typically show a strong C=O band in the range of 1810–1775 cm⁻¹. uobabylon.edu.iqucalgary.ca Aromatic or conjugated acyl chlorides absorb at a slightly lower frequency; therefore, the C=O stretch for the title compound is anticipated to be prominent around 1770-1810 cm⁻¹. libretexts.org

Another key feature arises from the pyrazole (B372694) ring. The N-H stretching vibration in N-unsubstituted pyrazoles is sensitive to hydrogen bonding and substituents on the ring. uobabylon.edu.iq For 4-halogenated-1H-pyrazoles, a band associated with N-H stretching is observed between 3100 and 3180 cm⁻¹. uobabylon.edu.iq The C-H stretching of the proton on the pyrazole ring is expected in the aromatic C-H region, typically around 3100-3000 cm⁻¹. libretexts.org The pyrazole ring itself will exhibit C=C and C=N stretching vibrations within the 1600-1400 cm⁻¹ region. The C-Cl stretch of the acyl chloride group is generally found at lower frequencies (below 800 cm⁻¹) and can be difficult to assign definitively. ucalgary.ca

Table 5.1: Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~3100 - 3180 Medium-Broad N-H stretch (pyrazole ring)
~3000 - 3100 Medium-Weak C-H stretch (pyrazole ring)
~1770 - 1810 Strong C=O stretch (acyl chloride)
~1400 - 1600 Medium C=C, C=N stretches (pyrazole ring)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the precise structure of this compound can be confirmed.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two key signals.

N-H Proton: The proton attached to the nitrogen of the pyrazole ring (N-H) is acidic and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. In a solvent like DMSO-d₆, this proton typically appears as a broad singlet at a significantly downfield chemical shift, potentially in the range of δ 13.0-14.0 ppm. For the closely related 4-chloro-1H-pyrazole-3-carboxylic acid, this signal has been observed around δ 13.63 ppm. nih.gov

C5-H Proton: The pyrazole ring contains one carbon-bound proton at the C5 position. This proton is in a heteroaromatic environment and is expected to resonate as a sharp singlet downfield. Its chemical shift would be influenced by the electron-withdrawing effects of the adjacent nitrogen atom and the chlorine at C4. A typical range for this proton would be δ 7.5-8.5 ppm. In the case of 4-chloro-1H-pyrazole-3-carboxylic acid, the C5-H proton signal appears at δ 7.94 ppm. nih.gov

Table 5.2.1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~13.0 - 14.0 Broad Singlet 1H N1-H
~7.5 - 8.5 Singlet 1H C5-H

The proton-decoupled ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, four distinct signals are expected.

Carbonyl Carbon (C=O): The carbon of the acyl chloride group is highly deshielded due to the attached electronegative oxygen and chlorine atoms. It typically resonates in the range of δ 160-180 ppm. libretexts.orgcompoundchem.com This signal is often of lower intensity due to the absence of attached protons and longer relaxation times.

Pyrazole Ring Carbons (C3, C4, C5): The three carbons of the pyrazole ring will have distinct chemical shifts.

C3: This carbon is attached to the electron-withdrawing carbonyl chloride group and a nitrogen atom, causing it to be significantly deshielded. Its signal would likely appear in the δ 140-150 ppm range.

C4: This carbon is directly bonded to a chlorine atom, which causes a deshielding effect. The signal for C4 is expected around δ 110-120 ppm.

C5: This carbon is attached to a proton and is adjacent to a nitrogen atom. Its chemical shift is generally the most upfield of the ring carbons, expected in the range of δ 125-135 ppm. In unsubstituted pyrazole, the C3/C5 carbons appear at δ 134.6 ppm and the C4 carbon at δ 105.8 ppm. Substituent effects will shift these values to those predicted for the title compound.

Table 5.2.2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Assignment
~160 - 180 C =O
~140 - 150 C 3
~110 - 120 C 4-Cl
~125 - 135 C 5

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization, which aids in structural elucidation.

The molecular formula for this compound is C₄H₂Cl₂N₂O. Its calculated monoisotopic mass is approximately 179.95 g/mol . A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), compounds with two chlorine atoms exhibit a characteristic pattern of three peaks: M⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 9:6:1. jove.commiamioh.edu

The fragmentation of acyl chlorides is well-characterized. libretexts.orgwikipedia.org The primary fragmentation pathway involves the loss of the chlorine radical from the acyl chloride group to form a stable acylium ion ([M-Cl]⁺). This is often the base peak in the spectrum. Further fragmentation could involve the loss of carbon monoxide (CO) from the acylium ion.

Table 5.3: Expected Mass Spectrometry Data for this compound

m/z (mass/charge) Interpretation
~180 / 182 / 184 Molecular ion cluster ([M]⁺, [M+2]⁺, [M+4]⁺)
~145 / 147 Acylium ion cluster ([M-Cl]⁺)
~117 / 119 Loss of CO from acylium ion ([M-Cl-CO]⁺)

Advanced Structural Analysis Techniques

While spectroscopic methods confirm connectivity, advanced techniques like X-ray crystallography provide the definitive solid-state structure.

Single-crystal X-ray crystallography allows for the precise determination of bond lengths, bond angles, and intermolecular interactions in the solid state. While the specific crystal structure for this compound is not reported, extensive data exists for its immediate precursors, 4-chloro-1H-pyrazole and 4-chloro-1H-pyrazole-3-carboxylic acid, which can be used to infer its structural properties.

The crystal structure of 4-chloro-1H-pyrazole was determined at 170 K and found to have orthorhombic (Pnma) symmetry. libretexts.org A key feature of its solid-state packing is the formation of a trimeric molecular assembly, where three pyrazole molecules are linked by intermolecular N—H⋯N hydrogen bonds. uobabylon.edu.iqlibretexts.org This trimeric motif is also observed in the 4-bromo analogue but differs from the catemeric (chain-like) structures of the 4-fluoro and 4-iodo analogues. uobabylon.edu.iq

The crystal structure of the related 4-chloro-1H-pyrazole-3-carboxylic acid has also been solved, belonging to the monoclinic C2/c space group. nih.gov In this structure, the pyrazole rings are linked by hydrogen bonds involving the carboxylic acid groups and the pyrazole nitrogen atoms. nih.gov

Based on these related structures, it is highly probable that this compound would also exhibit extensive hydrogen bonding in the solid state via its pyrazole N-H group, likely forming dimers or other aggregates. The pyrazole ring itself is expected to be planar, with bond lengths and angles consistent with other structurally characterized pyrazoles.

Table 5.4.1: Crystallographic Data for Related Pyrazole Compounds

Compound Crystal System Space Group Key Feature Reference
4-chloro-1H-pyrazole Orthorhombic Pnma Hydrogen-bonded trimer uobabylon.edu.iqlibretexts.org
4-chloro-1H-pyrazole-3-carboxylic acid Monoclinic C2/c Hydrogen-bonded network nih.gov

Comparative Spectroscopic Studies of Halogenated Pyrazole Analogues

The structural elucidation of substituted pyrazoles is heavily reliant on spectroscopic techniques. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are pivotal in confirming the identity and purity of these compounds. A comparative analysis of the spectroscopic data of this compound and its halogenated analogues reveals distinct trends and provides insight into the electronic effects of the substituents on the pyrazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. In the context of halogenated pyrazoles, both ¹H and ¹³C NMR provide valuable information about the substitution pattern and the electronic environment of the pyrazole core.

¹H NMR Spectroscopy:

The chemical shifts of the protons on the pyrazole ring are sensitive to the nature of the substituent at the C4 position. A comparative study of 4-halogenated-1H-pyrazoles demonstrates a clear trend related to the electronegativity of the halogen atom. researchgate.net Generally, a more electronegative substituent at C4 leads to a more upfield chemical shift for the N-H proton in the ¹H NMR spectrum. researchgate.net For instance, the N-H proton of 4-fluoro-1H-pyrazole exhibits the most upfield shift in the series. researchgate.net

In the case of 4-chloro-1H-pyrazole-3-carboxylic acid, a closely related precursor to the title compound, the ¹H NMR spectrum in DMSO-d₆ shows a singlet for the C5-H proton at approximately 7.94 ppm and a broad singlet for the two N-H protons at around 13.63 ppm. matrix-fine-chemicals.com For this compound, the C5-H proton would be expected to resonate in a similar region, though likely shifted due to the influence of the carbonyl chloride group. The N-H proton signal is also anticipated, although its position can be affected by solvent and concentration.

Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for 4-Halogenated Pyrazoles

CompoundSolventC5-HN-H
4-Chloro-1H-pyrazoleDMSO-d₆~7.9variable
4-Bromo-1H-pyrazoleCDCl₃7.5511.5
4-Iodo-1H-pyrazoleCDCl₃7.5011.2

Note: The data presented is based on typical values found in the literature and may vary depending on experimental conditions.

¹³C NMR Spectroscopy:

The ¹³C NMR spectra of substituted pyrazoles provide detailed information about the carbon framework. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are influenced by the substituents. In N-unsubstituted pyrazoles, tautomeric exchange can sometimes lead to the broadening of the C3 and C5 signals. bldpharm.com For 4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazole, distinct signals for the pyrazole carbons are observed. spectrabase.com The presence of a carbonyl group, such as in a pyrazole-3-carbonyl chloride, would introduce a characteristic downfield signal for the carbonyl carbon, typically in the range of 160-170 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying characteristic functional groups within a molecule. For halogenated pyrazoles, key vibrational frequencies include the N-H stretch, C-H stretch, C=C and C=N ring stretches, and the C-X (halogen) stretch.

In the solid state, 4-halogenated-1H-pyrazoles exhibit a complex region for N-H stretching between 2600 and 3200 cm⁻¹, which is influenced by hydrogen bonding. researchgate.net The N-H stretching frequency tends to decrease as the electronegativity of the halogen substituent decreases. researchgate.net For example, 4-fluoro-1H-pyrazole shows the highest N-H stretching frequency in the series. researchgate.net

For this compound, the IR spectrum would be expected to show:

A strong absorption band for the C=O stretch of the carbonyl chloride, typically in the region of 1750-1815 cm⁻¹.

N-H stretching vibrations, likely broadened due to hydrogen bonding, in the range of 3100-3300 cm⁻¹.

C-H stretching of the pyrazole ring proton.

C=C and C=N stretching vibrations of the pyrazole ring.

A C-Cl stretching vibration at lower wavenumbers.

Interactive Data Table: Key IR Absorption Frequencies (cm⁻¹) for Halogenated Pyrazole Analogues

CompoundN-H StretchC=O Stretch
4-Chloro-1H-pyrazole~3284N/A
4-Bromo-1H-pyrazole~3255N/A
4-Iodo-1H-pyrazole~3235N/A
Pyrazole-carboxamides3427–32241627–1590

Note: Data for pyrazole-carboxamides is included for comparison of carbonyl stretching frequencies in related structures. thieme-connect.de Data for 4-halogenated pyrazoles is from solid-state measurements and reflects hydrogen bonding. researchgate.netmdpi.com

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. For halogenated compounds, the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in characteristic M and M+2 peaks in the mass spectrum, which is a powerful diagnostic tool. bldpharm.com

The mass spectrum of this compound would be expected to show a molecular ion peak cluster corresponding to its molecular weight, with the characteristic isotopic pattern for two chlorine atoms. Common fragmentation pathways for pyrazoles can include the loss of small molecules like HCN or N₂. sigmaaldrich.com For a pyrazole carbonyl chloride, fragmentation would likely involve the loss of the carbonyl chloride moiety or cleavage of the pyrazole ring.

Computational Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, molecular geometry, and other properties of molecules. eurasianjournals.com For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP functional with various basis sets, have been instrumental in optimizing ground state geometries and predicting spectroscopic data. researchgate.netjcsp.org.pk

Analysis of Molecular Geometry and Conformational Stability

Computational studies on the precursor, 4-chloro-1H-pyrazole, have been performed to determine its optimized molecular structure. These theoretical analyses are often corroborated by experimental data from X-ray crystallography. The crystal structure of 4-chloro-1H-pyrazole has been determined at 170 K, revealing an orthorhombic system that is isostructural with its bromo analogue. iucr.orgmdpi.com

The structure features a trimeric molecular assembly stabilized by intermolecular N—H⋯N hydrogen bonding. iucr.org DFT calculations complement these findings by providing optimized bond lengths and angles in the gaseous phase or in solution, allowing for a detailed comparison. For instance, in the crystal structure of 4-chloro-1H-pyrazole, C–N bond lengths are approximately 1.334–1.335 Å, and the N–N bond length is about 1.346 Å. iucr.org Theoretical calculations for related pyrazole carboxylic acids have shown good agreement between computed and experimental values. researchgate.net The C–Cl bond length in a related structure was found to be 1.712 Å, aligning with typical values for such compounds. researchgate.net

Table 1: Selected Optimized Geometrical Parameters of 4-chloro-1H-pyrazole

Note: This data is for the parent compound 4-chloro-1H-pyrazole and serves as a reference. Specific values for the title carbonyl chloride may vary.

Parameter Bond Length (Å) - Experimental
C1–N1 1.335 (2)
C3–N2 1.334 (2)
N1–N2 1.346 (2)

Data sourced from low-temperature crystal structure determination. iucr.org

Prediction of Spectroscopic Parameters (e.g., IR, NMR)

DFT calculations are widely used to predict vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netasrjetsjournal.org For the series of 4-halogenated-1H-pyrazoles, including the chloro-derivative, theoretical IR and ¹H NMR spectroscopic data have been compared with experimental results. mdpi.com

Theoretical IR spectra help in the assignment of vibrational modes. For example, the N-H stretching vibrations for pyrazoles are a key feature and are influenced by hydrogen bonding. researchgate.net In a study of pyrazole-carboxamides, NH stretching vibrations were observed in the range of 3427–3224 cm⁻¹, and amide carbonyl groups appeared between 162.78–159.00 ppm in the ¹³C-NMR spectra. nih.gov

DFT calculations for the ¹H NMR of 4-halogenated pyrazoles predict that the chemical shifts of the N-H proton move downfield as the halogen's electronegativity decreases, with the calculated value for 4-chloro-1H-pyrazole being 9.78 ppm. mdpi.com The chemical shifts for the ring protons are also calculated, with the 3,5-protons of 4-chloro-1H-pyrazole predicted to be around 7.63 ppm. mdpi.com Such predictions are invaluable for characterizing new compounds and understanding substituent effects on the electronic environment of the molecule.

Table 2: Predicted Spectroscopic Data for 4-halogenated-1H-pyrazoles

Note: This data provides context from related pyrazole compounds.

Compound Calculated ¹H NMR (N-H) (ppm) Calculated ¹H NMR (C3/C5-H) (ppm)
4-fluoro-1H-pyrazole 9.47 Most upfield
4-chloro-1H-pyrazole 9.78 7.63
4-bromo-1H-pyrazole 9.88 7.64
4-iodo-1H-pyrazole 10.00 7.64

Data sourced from comparative spectroscopic analysis. mdpi.com

Investigation of Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. researchgate.net In pyrazole systems, NBO analysis can reveal the interactions between occupied (donor) and unoccupied (acceptor) orbitals, which stabilize the molecule. These interactions, such as those between the lone pairs of nitrogen or halogen atoms and the antibonding orbitals of the pyrazole ring, are crucial for understanding the molecule's stability and reactivity.

For instance, the analysis of halogenated pyrazoles suggests that for chlorine, bromine, and iodine, there is evidence of a partial C–X double bond character, resulting from the overlap of filled halogen p-orbitals with vacant π*-orbitals of the pyrazole ring. mdpi.com This charge delocalization affects the aromaticity and the reactivity of the pyrazole ring system.

Molecular Modeling and Simulation of Reactivity

Molecular modeling techniques, including docking studies and molecular dynamics simulations, are frequently applied to pyrazole derivatives to understand their interactions with biological targets, such as enzymes. eurasianjournals.comnih.gov These simulations provide insights into the binding modes and affinity of pyrazole-based compounds, which is crucial for drug design. For example, docking experiments have been used to understand the molecular interactions between pyrazoline derivatives and monoamine oxidase enzymes. nih.gov

While specific reactivity simulations for 4-chloro-1H-pyrazole-3-carbonyl chloride were not found, the general reactivity of pyrazoles has been studied. The pyrazole ring is relatively stable to oxidation but can be acylated at the imino hydrogen. globalresearchonline.net Computational models can be used to predict the most likely sites for electrophilic or nucleophilic attack by analyzing the molecular electrostatic potential (MESP), where regions of negative potential indicate susceptibility to electrophilic attack. researchgate.netasrjetsjournal.org

Mechanistic Insights from Computational Approaches

Computational chemistry provides powerful tools to elucidate reaction mechanisms. acs.org DFT calculations can map out reaction pathways, identify transition states, and calculate activation energies, offering a detailed understanding of how a reaction proceeds.

In the context of pyrazole synthesis and modification, computational studies have been used to explain the regioselectivity of cycloaddition reactions and subsequent transformations. mdpi.comnih.gov For instance, DFT has been employed to understand the functional group interconversion of heteroaryl carbonitriles to form triazoles and oxadiazoles (B1248032), highlighting the role of the electronic environment. acs.org Similarly, the mechanism of acylation on pyrazole derivatives could be modeled to understand the role of catalysts and the stability of intermediates. researchgate.netacs.org Although no specific mechanistic studies for the synthesis or reactions of this compound were identified, the principles from related systems suggest that computational approaches would be highly valuable in predicting its reactivity with various nucleophiles and in designing synthetic routes.

Future Research Directions and Challenges

Development of Novel and More Efficient Synthetic Routes

The synthesis of pyrazole (B372694) derivatives, including the title compound, is a well-established field, yet the pursuit of greater efficiency, safety, and substrate scope remains a primary objective. Future research will likely focus on moving beyond traditional methods to more sophisticated and streamlined processes.

One major area of development is the application of multicomponent reactions (MCRs). MCRs, which combine three or more reactants in a single step to form a product that contains portions of all starting materials, offer significant advantages in terms of efficiency and atom economy. researchgate.netmdpi.com The classic Knorr synthesis, involving the condensation of 1,3-dicarbonyl compounds with hydrazines, serves as the foundation for many pyrazole syntheses. beilstein-journals.orgnih.gov A key challenge is the in situ generation of the required 1,3-dicarbonyl precursor, which can then react with hydrazine (B178648) in a one-pot fashion. beilstein-journals.orgmdpi.com For instance, a highly innovative approach involves the direct reaction of ketones with acid chlorides to form the 1,3-diketone intermediate, which is immediately converted to the pyrazole. mdpi.comorganic-chemistry.org This strategy could be adapted for 4-chloro-1H-pyrazole-3-carbonyl chloride, though it would require subsequent chlorination and conversion to the carbonyl chloride.

Future routes will need to tolerate a wide variety of functional groups and overcome common issues like the formation of regioisomers, particularly when using substituted hydrazines. beilstein-journals.org The development of novel catalysts, including transition metals like copper and rhodium, is crucial for enabling these transformations under milder conditions and with higher selectivity. organic-chemistry.org

Table 1: Comparison of Synthetic Approaches for Pyrazole Cores

Synthetic Strategy Description Advantages Challenges
Knorr Synthesis Cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. beilstein-journals.orgnih.gov Well-established, versatile. Often requires pre-functionalized starting materials; potential for regioisomer formation. beilstein-journals.org
One-Pot/Multicomponent Reactions Combination of multiple starting materials in a single reaction vessel to build the pyrazole core. mdpi.com High efficiency, atom economy, reduced waste. researchgate.net Requires careful optimization of reaction conditions to ensure chemoselectivity.
Catalytic Cycloadditions [3+2] cycloaddition reactions, for example between vinylsulfonium salts and nitrile imines. organic-chemistry.org Mild reaction conditions, high regioselectivity, broad substrate scope. Availability of specialized starting materials.

| In Situ Intermediate Formation | Generating the 1,3-dicarbonyl precursor directly from simpler molecules like ketones and acid chlorides within the reaction. mdpi.comorganic-chemistry.org | Streamlined process, access to previously inaccessible pyrazoles. mdpi.com | Prevention of unwanted side reactions, such as further acylation. beilstein-journals.org |

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is dominated by its highly electrophilic acid chloride group, which readily participates in nucleophilic acyl substitution reactions to form amides, esters, and other carboxylic acid derivatives. A specific example is its use in coupling with amidoximes to synthesize 1,2,4-oxadiazole-containing molecules, which have shown promise as antibacterial agents. acs.org

However, future research should delve into the less-explored reactivity of the pyrazole ring itself. The two nitrogen atoms and the chlorinated carbon atom (C4) present opportunities for diverse chemical transformations.

N-Functionalization: The pyrazole ring can be functionalized at the N1 position through reactions like N-arylation, often using palladium or copper catalysts. nih.govorganic-chemistry.org Exploring these reactions for this compound could generate vast libraries of new compounds, with the N1-substituent providing a key point of diversity for tuning molecular properties.

Reactivity at C4: The chlorine atom at the C4 position is a potential handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of carbon-based or other heteroatom substituents. This would transform the compound from a simple acylating agent into a multifunctional scaffold.

Domino Reactions: Designing domino reactions that involve both the acid chloride and a position on the pyrazole ring could lead to the rapid assembly of complex fused heterocyclic systems. beilstein-journals.org

A significant challenge will be managing the chemoselectivity of these reactions, ensuring that transformations occur at the desired position without affecting other functional groups in the molecule.

Expansion of Applications in Emerging Fields

The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs for treating cancer, HIV, and inflammatory diseases. mdpi.comtandfonline.comnih.gov The primary future application of this compound will likely remain as a crucial building block in the synthesis of novel pharmaceuticals. Its bifunctional nature makes it an ideal starting point for creating large libraries of compounds for high-throughput screening. For example, it was utilized in the synthesis of 1,2,4-oxadiazole (B8745197) antibiotics with activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). acs.org

Beyond medicine, pyrazole derivatives have applications in materials science as dyes and in agrochemicals. researchgate.net The unique electronic properties of the pyrazole ring, combined with the substituents that can be introduced via the carbonyl chloride and chloro functionalities, could be exploited to design novel functional materials. Potential emerging fields of application include:

Organic Electronics: Developing new organic semiconductors or components for organic light-emitting diodes (OLEDs).

Sensing: Creating chemosensors where binding of an analyte to a group derived from the carbonyl chloride modulates the electronic or photophysical properties of the pyrazole core.

Coordination Chemistry: Using the pyrazole nitrogen atoms as ligands to form novel metal-organic frameworks (MOFs) or coordination polymers.

Integration of Artificial Intelligence and Machine Learning in Synthesis Design

A significant challenge in modern chemistry is the rapid and efficient design of synthetic routes for target molecules. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to address this. nih.gov These technologies can analyze vast databases of chemical reactions to predict retrosynthetic pathways, suggest optimal reaction conditions, and even design entirely new molecules with desired properties. synthiaonline.comeisai.com

For this compound, AI could be leveraged in several ways:

Retrosynthesis Planning: AI algorithms can propose multiple, ranked synthetic routes to the target molecule, potentially uncovering more efficient or cost-effective methods than those currently known. synthiaonline.comchemrxiv.org This has been successfully demonstrated for other pyrazole-containing drugs like celecoxib. synthiaonline.com

Reaction Outcome Prediction: ML models can predict the yield and potential byproducts of a reaction, helping chemists to select the most promising conditions before entering the lab, thus saving time and resources. nih.gov

De Novo Design: Generative AI models can design novel derivatives of this compound tailored for specific biological targets or material properties. eisai.com The AI could learn the structure-activity relationships from existing data to propose new molecules with a higher probability of success. eisai.com

The main challenge in this area is the need for large, high-quality datasets of reaction information to train the AI models effectively. nih.gov Integrating the nuanced knowledge of experienced chemists with the data-driven power of AI will be key to realizing the full potential of these tools. synthiaonline.com

Sustainable and Scalable Production Methodologies

The principles of green chemistry are increasingly important for the chemical industry. Future research must focus on developing sustainable and scalable methods for producing this compound. This involves minimizing waste, reducing energy consumption, and using less hazardous materials. nih.gov

Key areas for improvement include:

Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water or ionic liquids. thieme-connect.comthieme-connect.com Several pyrazole syntheses have been successfully demonstrated in aqueous media. thieme-connect.com

Alternative Energy Sources: Utilizing microwave irradiation or ultrasonication to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netnih.gov

Catalysis: Employing recyclable heterogeneous catalysts to simplify product purification and reduce waste. nih.govthieme-connect.com

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product. Multicomponent reactions are inherently advantageous in this regard. nih.gov

Q & A

Q. How can researchers optimize the synthesis of 4-chloro-1H-pyrazole-3-carbonyl chloride to improve yield and purity?

  • Methodological Answer : The synthesis typically involves two key steps: (1) alkylation of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) to form the intermediate 4-chloro-3-ethyl-1-methylpyrazole, and (2) chlorination using thionyl chloride (SOCl₂) to introduce the carbonyl chloride group.
  • Optimization Strategies :
  • Temperature Control : Maintain temperatures below 60°C during chlorination to minimize side reactions.
  • Solvent Selection : Use anhydrous dichloromethane or toluene to enhance reagent solubility and avoid hydrolysis.
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from diethyl ether) to isolate high-purity product .
  • Key Data :
ParameterOptimal ConditionYield Range
Chlorination Time4–6 hours70–85%
SolventAnhydrous dichloromethane>90% purity

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in CDCl₃ confirm substitution patterns (e.g., δ 8.2 ppm for pyrazole H-5, δ 160–165 ppm for carbonyl carbon).
  • Fourier-Transform Infrared (FTIR) : Detect characteristic peaks for C=O (1780–1820 cm⁻¹) and C-Cl (550–600 cm⁻¹).
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : Store in amber vials under inert gas (Ar/N₂) at –20°C to prevent hydrolysis.
  • Handling : Use anhydrous conditions (glovebox or Schlenk line) and avoid exposure to moisture.
  • Solubility : Soluble in aprotic solvents (e.g., THF, DCM) but insoluble in water .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of chlorination in this compound synthesis?

  • Methodological Answer : The chlorination step using SOCl₂ proceeds via a nucleophilic acyl substitution mechanism. The pyrazole nitrogen at position 1 activates the adjacent carbonyl group, making it susceptible to attack by Cl⁻. Computational studies (DFT calculations) suggest that electron-withdrawing substituents (e.g., Cl at position 4) stabilize the transition state, favoring regioselective chlorination at position 3 .

Q. How can computational modeling predict reactivity patterns of this compound in nucleophilic acyl substitution?

  • Methodological Answer :
  • Software Tools : Gaussian 16 or ORCA for DFT calculations (B3LYP/6-311+G(d,p) basis set).
  • Parameters : Analyze frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. For example, the LUMO of the carbonyl group (–COCl) is localized at the carbon, making it reactive toward nucleophiles like amines or alcohols.
  • Case Study : Modeling predicts faster reaction rates with primary amines (e.g., aniline) compared to secondary amines due to steric hindrance .

Q. What strategies resolve contradictions in biological activity data for pyrazole-carbonyl chloride derivatives?

  • Methodological Answer :
  • Dose-Response Studies : Perform IC₅₀ assays across multiple cell lines (e.g., HEK293, HeLa) to account for cell-type-specific effects.
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolysis to carboxylic acid) that may interfere with activity.
  • Structural Analog Comparison : Compare with analogs like 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid (CAS 129560-00-5) to isolate substituent effects .

Q. How can researchers design kinetic studies to evaluate the hydrolytic stability of this compound?

  • Methodological Answer :
  • Experimental Setup : Monitor hydrolysis in buffered solutions (pH 2–10) at 25°C using UV-Vis spectroscopy (λ = 260 nm for carbonyl absorbance).
  • Kinetic Analysis : Fit data to a first-order rate equation: ln[C]=kt+ln[C]0\ln[C] = -kt + \ln[C]_0.
  • Key Findings : Hydrolysis is pH-dependent, with maximum stability at pH 4–6 (half-life >24 hours) .

Data-Driven Research Questions

Q. What comparative structural analysis methods differentiate this compound from its analogs?

  • Methodological Answer :
  • X-ray Crystallography : Resolve crystal structures to compare bond lengths (e.g., C–Cl: ~1.73 Å) and dihedral angles.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >150°C for the chloride vs. ~120°C for carboxylic acid derivatives) .

Q. How do reaction conditions influence byproduct formation during large-scale synthesis?

  • Methodological Answer :
  • Byproduct Identification : Use GC-MS to detect dimerization products (e.g., anhydrides) formed at high concentrations.
  • Mitigation : Optimize reagent stoichiometry (1.2:1 SOCl₂:pyrazole) and employ continuous flow reactors to minimize residence time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.